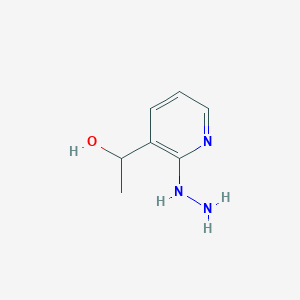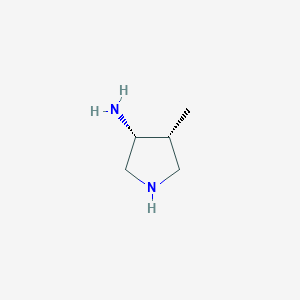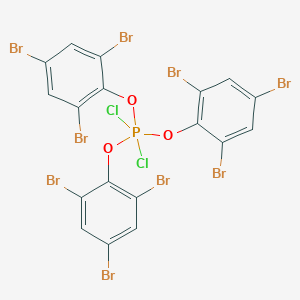
Tris(2,4,6-tribromophenoxy)dichlorophosphorane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2,4,6-tribromophenoxy)dichlorophosphorane, commonly known as TRIS, is a chemical compound that belongs to the family of organophosphorus flame retardants. It is widely used in various industrial and consumer products, including electronic devices, textiles, and building materials, due to its excellent flame retardant properties. However, concerns have been raised about the potential health and environmental risks associated with TRIS exposure. In
作用機序
TRIS acts as a flame retardant by releasing bromine radicals when exposed to heat or flame. These radicals react with the free radicals produced during the combustion process, interrupting the chain reaction and slowing down the spread of fire.
生化学的および生理学的効果
TRIS has been shown to have toxic effects on various organisms, including humans. Animal studies have demonstrated that TRIS exposure can lead to developmental and reproductive toxicity, neurotoxicity, and endocrine disruption. TRIS has also been found to be a potential carcinogen.
実験室実験の利点と制限
TRIS is widely used in lab experiments due to its excellent flame retardant properties. However, it is important to note that TRIS can interfere with certain analytical techniques, such as gas chromatography, due to its high boiling point and low volatility. Additionally, TRIS can be difficult to handle and store due to its high reactivity and potential for decomposition.
将来の方向性
There is a need for further research on the potential health and environmental risks associated with TRIS exposure. Specifically, research is needed to determine the extent of TRIS migration from consumer products into the environment and the potential for human exposure. Additionally, alternative flame retardants with lower toxicity and environmental impact should be developed and evaluated for their effectiveness in various applications.
In conclusion, TRIS is a widely used flame retardant that has been extensively studied for its properties and potential risks. While it is effective in reducing the flammability of various materials, concerns have been raised about its potential toxicity and environmental impact. Further research is needed to better understand the risks associated with TRIS exposure and to develop safer alternatives.
合成法
TRIS can be synthesized by reacting 2,4,6-tribromophenol with phosphorus oxychloride in the presence of a base. The reaction produces TRIS as a white crystalline solid with a melting point of 117-119°C. The purity of TRIS can be improved by recrystallization from a suitable solvent.
科学的研究の応用
TRIS has been extensively studied for its flame retardant properties. It has been shown to be effective in reducing the flammability of various materials, including polyurethane foam, polystyrene, and textiles. However, research has also demonstrated that TRIS can migrate from these materials into the environment and potentially pose a risk to human health and the ecosystem.
特性
CAS番号 |
112475-42-0 |
|---|---|
製品名 |
Tris(2,4,6-tribromophenoxy)dichlorophosphorane |
分子式 |
C18H6Br9Cl2O3P |
分子量 |
1091.2 g/mol |
IUPAC名 |
dichloro-tris(2,4,6-tribromophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C18H6Br9Cl2O3P/c19-7-1-10(22)16(11(23)2-7)30-33(28,29,31-17-12(24)3-8(20)4-13(17)25)32-18-14(26)5-9(21)6-15(18)27/h1-6H |
InChIキー |
ACXYOQYLAANNIF-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Br)OP(OC2=C(C=C(C=C2Br)Br)Br)(OC3=C(C=C(C=C3Br)Br)Br)(Cl)Cl)Br)Br |
正規SMILES |
C1=C(C=C(C(=C1Br)OP(OC2=C(C=C(C=C2Br)Br)Br)(OC3=C(C=C(C=C3Br)Br)Br)(Cl)Cl)Br)Br |
その他のCAS番号 |
112475-42-0 |
同義語 |
2,4,6-TPDP tris(2,4,6-tribromophenoxy)dichlorophosphorane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



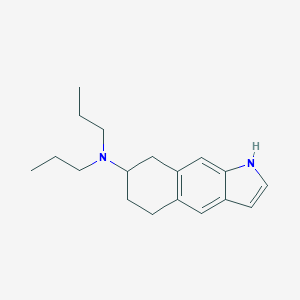
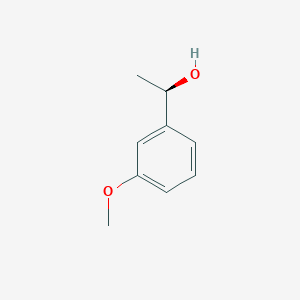
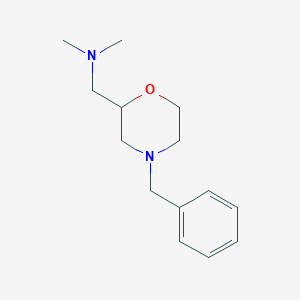
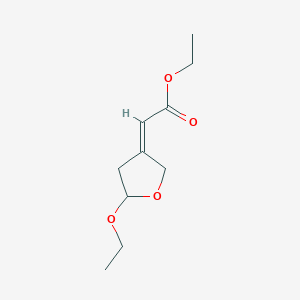


![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)
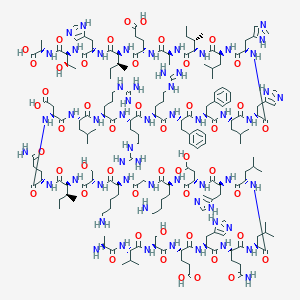
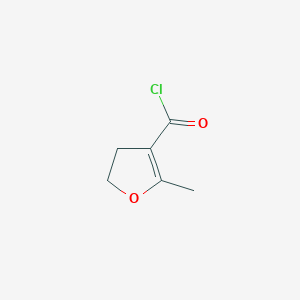
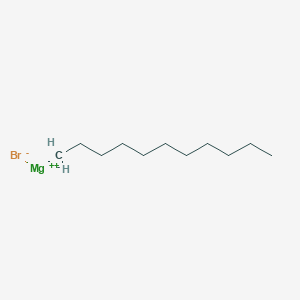
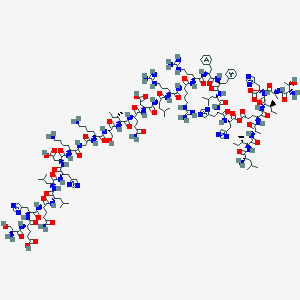
![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)
